Oxazepam hydrochloride
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Overview
Description
Oxazepam hydrochloride is a benzodiazepine derivative commonly used for its anxiolytic, sedative, and muscle relaxant properties. It is a short-to-intermediate-acting benzodiazepine that is often prescribed for the treatment of anxiety disorders, insomnia, and alcohol withdrawal symptoms . This compound is known for its relatively slow onset of action and is considered less susceptible to pharmacokinetic variability based on patient-specific factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazepam hydrochloride typically involves the cyclization of aminobenzophenones. One common method includes the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride, followed by an intramolecular cyclization reaction upon the addition of ammonia in a methanol-water mixture . This method is advantageous due to its efficiency and the high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow chemistry techniques. These methods allow for the efficient and scalable synthesis of benzodiazepines, including oxazepam, by utilizing microfluidic systems and automated processes . This approach not only enhances the yield but also ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxazepam hydrochloride undergoes various chemical reactions, including:
Oxidation: Oxazepam can be oxidized to form its corresponding quinazoline derivative.
Reduction: Reduction reactions can convert oxazepam to its dihydro derivative.
Substitution: Halogenation and other substitution reactions can modify the benzodiazepine ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepines and their derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
Oxazepam hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Oxazepam hydrochloride exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) on GABA(A) receptors, which are the main inhibitory neurotransmitter receptors in the mammalian brain . Upon activation by GABA, these receptors undergo a conformational change that allows the passage of chloride ions through the channel, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal firing . This mechanism underlies its anxiolytic, sedative, and muscle relaxant effects.
Comparison with Similar Compounds
Oxazepam hydrochloride is often compared with other benzodiazepines such as diazepam, lorazepam, and alprazolam:
Alprazolam: Known for its rapid onset and short duration of action, making it suitable for acute anxiety episodes.
This compound is unique in its relatively slow onset and intermediate duration of action, making it suitable for patients who require steady and prolonged relief from anxiety and insomnia .
Similar Compounds
- Diazepam
- Lorazepam
- Alprazolam
- Clonazepam
These compounds share similar pharmacological properties but differ in their pharmacokinetic profiles and specific clinical applications .
Properties
CAS No. |
66017-67-2 |
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Molecular Formula |
C15H12Cl2N2O2 |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
7-chloro-3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one;hydrochloride |
InChI |
InChI=1S/C15H11ClN2O2.ClH/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12;/h1-8,15,20H,(H,17,19);1H |
InChI Key |
PHDLSRDRRKDLQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O.Cl |
Origin of Product |
United States |
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